
Smcc
概述
描述
SMCC is a hetero-bifunctional crosslinker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . These groups allow covalent conjugation of amine- and sulfhydryl-containing molecules . SMCC is often used in bioconjugation to link proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents .
Synthesis Analysis
SMCC is an amine-to-sulfhydryl crosslinker that contains NHS-ester and maleimide reactive groups at opposite ends of a medium-length cyclohexane-stabilized spacer arm .Molecular Structure Analysis
SMCC contains two reactive groups at opposite ends: N-hydroxysuccinimide -ester and maleimide, reactive with amines and thiols respectively .Chemical Reactions Analysis
NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .Physical And Chemical Properties Analysis
SMCC has a chemical formula of C16H18N2O6 and a molar mass of 334.328 g·mol −1 . It appears as a white solid with a melting point of 175 °C .科学研究应用
Protein Conjugation
SMCC is often used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . First, the amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (nonreacted) reagent by desalting or dialysis . Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .
Creation of Specific Bioconjugates
Through a one-step or two-step crosslinking reaction, SMCC can be used to create specific bioconjugates . This is particularly useful in the field of drug delivery, where targeted delivery of therapeutic agents can significantly improve treatment outcomes.
Activation of Carrier Proteins
SMCC can be used to create sulfhydryl-reactive, maleimide-activated carrier proteins for conjugation to haptens . This is a common method used in the development of vaccines and immunotherapies.
Protein Labeling
SMCC can be used in protein labeling applications . The maleimide group of SMCC reacts with sulfhydryl groups on proteins to form stable thioether bonds, allowing for the attachment of various labels such as fluorophores, biotin, or other functional groups.
Stabilization of Protein Structure
The cyclohexane ring in the spacer arm of SMCC decreases the rate of hydrolysis of the maleimide group compared to similar reagents that do not contain this ring . This feature enables proteins that have been maleimide-activated with SMCC to be lyophilized and stored for later conjugation to a sulfhydryl-containing molecule .
作用机制
Target of Action
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional amine-to-sulfhydryl crosslinker . It contains two reactive groups at opposite ends: N-hydroxysuccinimide-ester and maleimide, which are reactive with amines and thiols respectively . The primary targets of SMCC are proteins, specifically the amine and sulfhydryl groups present in proteins .
Mode of Action
SMCC operates by creating a bridge between two proteins, linking them together. This is achieved through the reaction of the N-hydroxysuccinimide-ester group of SMCC with an amine group on one protein, and the reaction of the maleimide group of SMCC with a sulfhydryl group on another protein . This results in the formation of a stable covalent bond between the two proteins, effectively linking them together .
Biochemical Pathways
The biochemical pathways affected by SMCC are dependent on the proteins that it links together. For example, SMCC is often used in bioconjugation to link proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents . This can affect a variety of biochemical pathways depending on the specific entities involved.
Pharmacokinetics
It is known that smcc is used to prepare antibody-drug conjugates (adcs), which have shown favorable efficacy and safety in the clinic . The pharmacokinetics of these ADCs would be influenced by the properties of the antibody, the drug, and the linker (SMCC), among other factors .
Result of Action
The result of SMCC’s action is the formation of a stable covalent bond between two proteins, effectively linking them together . This can have various effects at the molecular and cellular level, depending on the specific proteins and other entities involved. For example, in the case of ADCs, the result of SMCC’s action is the targeted delivery of a cytotoxic drug to cancer cells, which can lead to the death of these cells .
Action Environment
The action environment of SMCC is typically a laboratory setting, where it is used for bioconjugation purposes . The efficacy and stability of SMCC can be influenced by various environmental factors, such as temperature and pH.
安全和危害
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAHTWIKCUJRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215307 | |
| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smcc | |
CAS RN |
64987-85-5 | |
| Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64987-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common presenting symptoms of SmCC?
A1: SmCC frequently presents in advanced stages with symptoms varying depending on the primary tumor site. Common symptoms include:
- Gastrointestinal: Difficulty swallowing, abdominal pain, weight loss, hematemesis [].
- Urinary: Gross hematuria, dysuria, urinary retention [].
- Nasopharynx: Neck pain, sore throat, difficulty swallowing [].
Q2: Is there a role for cytokeratin 7 (CK7) in differentiating SmCC from other malignancies?
A: Yes, CK7 immunohistochemistry can help distinguish SmCC from other carcinomas. Studies have shown that SmCC typically exhibits negative or dot-like CK7 staining, whereas large cell neuroendocrine carcinoma (LCNEC) and high-grade urothelial carcinoma often display partial or complete membranous staining patterns [].
Q3: Is human papillomavirus (HPV) implicated in the development of SmCC?
A: While HPV is strongly associated with oropharyngeal squamous cell carcinoma, emerging evidence suggests a possible role in a subset of oropharyngeal SmCC cases. Studies have reported HPV-positive SmCC, particularly in the tonsil [, ].
Q4: Are there any molecular markers associated with a worse prognosis in SmCC?
A: Research suggests that the expression of certain genes, collectively referred to as the "SmCC-like gene module," may contribute to a more aggressive phenotype and worse prognosis in HPV-related oropharyngeal carcinoma. This module appears to be linked to the MYC proto-oncogene [].
Q5: What is the standard treatment approach for SmCC?
A: Treatment for SmCC typically involves a multimodal approach, including surgery, chemotherapy, and/or radiotherapy. The specific treatment plan is tailored to individual patient factors, such as tumor location, stage, and overall health status [, , ].
Q6: What is the role of chemotherapy in managing SmCC?
A: Chemotherapy, often platinum-based regimens similar to those used for small cell lung cancer, is a mainstay of treatment for SmCC. While chemotherapy can provide significant palliation, its impact on long-term survival remains modest [].
Q7: What is sulfo-SMCC?
A7: Sulfo-SMCC is a heterobifunctional crosslinker used to create stable, non-reducible bonds between amine and sulfhydryl groups in proteins and other molecules.
Q8: How does sulfo-SMCC work?
A8: The NHS ester group of sulfo-SMCC reacts with primary amines (-NH2) forming a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH) forming a stable thioether linkage. This enables the conjugation of two molecules, one with a free amine and the other with a free sulfhydryl group.
Q9: What are the applications of sulfo-SMCC in antibody-drug conjugates (ADCs)?
A: Sulfo-SMCC is widely used to conjugate cytotoxic drugs to antibodies, forming ADCs. The antibody targets the drug specifically to cancer cells, improving efficacy and reducing off-target toxicity [].
Q10: What is the stability of the thiol-maleimide linkage in ADCs?
A: The thiol-maleimide linkage, while considered stable, can be prone to degradation over time, potentially leading to premature drug release. Studies have shown that this degradation can occur through thiol exchange reactions [].
Q11: How does the stability of sulfo-SMCC linkers compare to other linker chemistries in ADCs?
A: Compared to hindered disulfide linkers, sulfo-SMCC forms a more stable thioether bond that is less susceptible to cleavage in plasma. This enhanced stability potentially contributes to a more favorable pharmacokinetic profile [].
Q12: Are there any alternative linker strategies for ADCs?
A: Yes, researchers are exploring novel linker chemistries to overcome the limitations of existing linkers like sulfo-SMCC. One example is the triglycyl peptide linker (CX), designed to enhance drug release and lysosomal efflux within target cells, potentially improving efficacy [].
Q13: How does the choice of linker impact the activity of ADCs?
A: The linker plays a critical role in ADC activity by influencing drug release, cellular uptake, and ultimately, cytotoxicity. Studies have shown that ADCs utilizing different linkers can exhibit varying levels of potency and efficacy in both in vitro and in vivo models [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

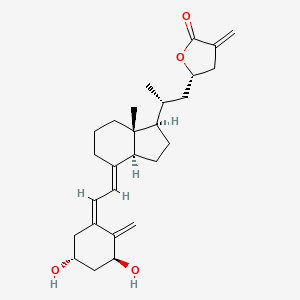
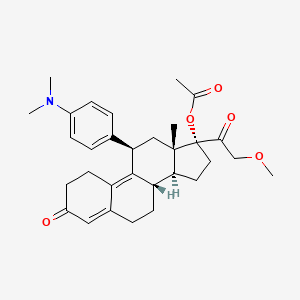
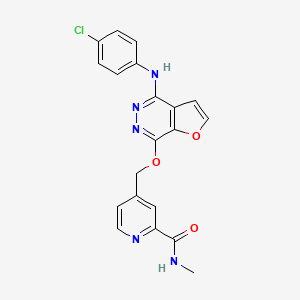
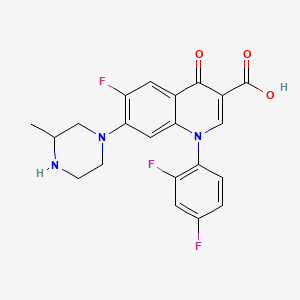
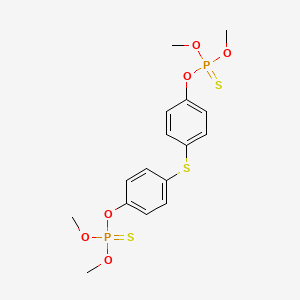

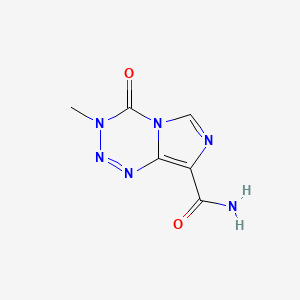


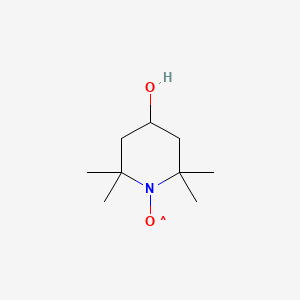

![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)